![molecular formula C14H13NO B1392111 2-(2-Methylbenzoyl)-3-methylpyridine CAS No. 1187165-24-7](/img/structure/B1392111.png)
2-(2-Methylbenzoyl)-3-methylpyridine
Overview
Description
“2-Methylbenzoyl chloride” is a synonym for “o-Toluoyl chloride”, which is an organic compound . It has a molecular weight of 154.59 and its linear formula is CH3C6H4COCl .
Synthesis Analysis
A synthesis method for 2-methylbenzoyl cyanide, which is related to 2-methylbenzoyl, involves 2-methylbenzoyl chloride and sodium cyanide (or potassium cyanide) as reaction reagents .Molecular Structure Analysis
The molecular structure of 2-Methylbenzoyl chloride is represented by the SMILES string Cc1ccccc1C(Cl)=O .Chemical Reactions Analysis
In the synthesis method for the 2-methylbenzoyl cyanide, 2-methylbenzoyl chloride and sodium cyanide (or potassium cyanide) as reaction reagents and chloralkane as solvent are added with phase transfer catalyst to carry out cyanation reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methylbenzoyl chloride include a refractive index n20/D 1.5549 (lit.), boiling point 88-90 °C/12 mmHg (lit.), and density 1.185 g/mL at 25 °C (lit.) .Scientific Research Applications
1. Catalysis and Chemical Reactions
- The compound 2-methylpyridine, a related molecule to 2-(2-Methylbenzoyl)-3-methylpyridine, shows significant effects in catalytic processes. It has been found to influence the hydrodesulfurization of dibenzothiophene, impacting both the hydrogenation pathway and direct desulfurization route. This suggests potential applications in refining and chemical processing industries (Egorova & Prins, 2004).
- Another study showed that 2-methylpyridine strongly inhibited the hydrogenation pathway in hydrodesulfurization processes, which could be significant in designing more efficient catalysts (Egorova & Prins, 2006).
2. Crystallography and Molecular Structure
- Research on organic acid-base salts involving compounds like 2-amino-6-methylpyridine, closely related to this compound, has led to insights into crystal structures and molecular interactions. Such studies are essential for understanding molecular self-assembly and designing materials with specific properties (Thanigaimani et al., 2015).
3. Pharmaceutical Applications
- The structural analysis of related compounds like 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one indicates potential applications in drug design and discovery. Such compounds often show interesting binding properties, which can be explored for therapeutic purposes (Yılmaz et al., 2020).
4. Material Science
- Studies involving derivatives of methylpyridine, similar to this compound, have led to the development of new materials with unique properties, like coordination polymers with potential applications in catalysis, sensors, and magnetic materials (Pedireddi & Varughese, 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2-methylphenyl)-(3-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-6-3-4-8-12(10)14(16)13-11(2)7-5-9-15-13/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDJUGFYTZKKGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301245008 | |
Record name | (2-Methylphenyl)(3-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301245008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1187165-24-7 | |
Record name | (2-Methylphenyl)(3-methyl-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Methylphenyl)(3-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301245008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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